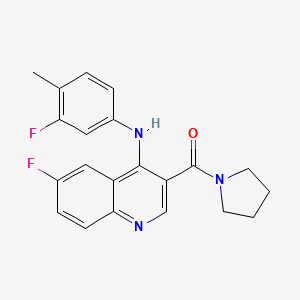
(6-氟-4-((3-氟-4-甲基苯基)氨基)喹啉-3-基)(吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial properties. The presence of fluorine atoms can significantly affect the chemical and physical properties of these compounds, often enhancing their biological activity and stability.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by various functionalization reactions. For example, the synthesis of 6-methoxy-4-quinolone (6-MOQ) involves the oxidation of 5-methoxyindole-3-acetic acid, which could be analogous to the synthesis of the target compound by introducing fluorine atoms and additional functional groups at specific positions on the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the positions of the fluorine atoms and the pyrrolidine methanone side chain, will influence the electronic distribution and overall molecular conformation, which in turn affects the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms can make certain positions on the quinoline ring more susceptible to nucleophilic attack. Additionally, the pyrrolidine ring can be involved in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are influenced by their functional groups. For instance, 6-MOQ shows strong fluorescence and high stability against light and heat, which suggests that the target compound may also exhibit similar properties, potentially useful in biomedical applications. The fluorine atoms are likely to increase the compound's lipophilicity, which can affect its pharmacokinetic properties .
科学研究应用
分析技术和药代动力学:一项研究详细描述了开发一种用于测定ZCJ14浓度的LC-MS/MS方法,ZCJ14是一种含有新颖二芳基脲基团的药物,其结构类似于感兴趣化合物,在大鼠血浆中的浓度。该方法用于探索ZCJ14的药代动力学特性,为了解药物在生物系统中的行为提供了重要见解。经过验证的方法提供了一种可靠的定量分析方法,并且对包含二芳基脲基团的类似药物可能会有益(Zuo et al., 2020)。
抗微生物和蚊幼虫杀灭活性:研究表明,与所讨论化合物有关的结构类似化合物显示出显著的抗菌、抗真菌和蚊幼虫杀灭活性。例如,合成的结构类似于喹啉衍生物的化合物对各种细菌和真菌菌株表现出强大的活性,并对蚊幼虫具有致命作用(Rajanarendar et al., 2010)。同样,包括喹啉骨架的新颖呋喃酮衍生物展示出优秀的抗微生物性能,并具有改善的渗透性,以抑制不同的细菌和真菌(Abu‐Hashem & Al-Hussain, 2022)。
固态特性和多形性:类似于化合物A,一种NR2B选择性N-甲基-D-天冬氨酸(NMDA)拮抗剂,其结构类似于感兴趣的化合物,表现出多形性,至少有两种已确定的形式。通过X射线衍射、DSC和VT-PXRD,确定了化合物A至少有三种多形性形式,揭示了类似化合物的固态特性(Kojima et al., 2008)。
合成和抗SARS-CoV-2病毒性能:一项研究报告了使用喹啉骨架设计和合成小分子,其结构类似于所讨论的化合物,以解决SARS-CoV-2的治疗选择。在合成的共轭物中,一些显示出对SARS-CoV-2的高效力,表明类似化合物的潜在抗病毒应用(Seliem et al., 2021)。
属性
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-13-4-6-15(11-18(13)23)25-20-16-10-14(22)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNQQEAMKLIFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
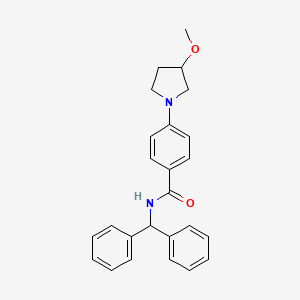
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)
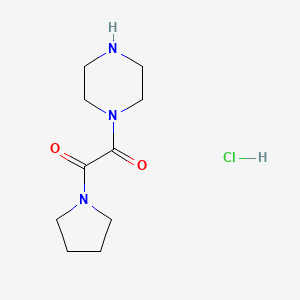
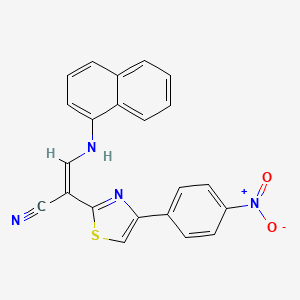
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
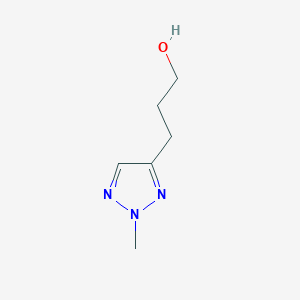
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)